molecular formula C12H24N2O B13220867 N,N-bis(propan-2-yl)piperidine-4-carboxamide

N,N-bis(propan-2-yl)piperidine-4-carboxamide

Cat. No.: B13220867
M. Wt: 212.33 g/mol
InChI Key: JQFXURJXLHSTPL-UHFFFAOYSA-N
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Description

N,N-bis(propan-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H24N2O. It is also known as N,N-diisopropyl-4-piperidinecarboxamide. This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(propan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(propan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N-bis(propan-2-yl)piperidine-4-amine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-bis(propan-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-bis(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(propan-2-yl)pyridine-4-carboxamide: Similar structure but with a pyridine ring instead of a piperidine ring.

    N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride: The hydrochloride salt form of the compound.

    N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide: A derivative with an additional ethyl group.

Uniqueness

This compound is unique due to its specific piperidine ring structure and the presence of two isopropyl groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N,N-di(propan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C12H24N2O/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11/h9-11,13H,5-8H2,1-4H3

InChI Key

JQFXURJXLHSTPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1CCNCC1

Origin of Product

United States

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